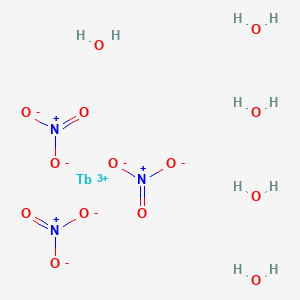

Terbium(III) nitrate pentahydrate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

terbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.5H2O.Tb/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROXJNVUWBEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3O14Tb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591614 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57584-27-7 | |

| Record name | Terbium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Terbium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Terbium(III) nitrate (B79036) pentahydrate (Tb(NO₃)₃·5H₂O). This compound is of significant interest due to its role as a precursor in the synthesis of various terbium-containing materials with applications in luminescence, catalysis, and ceramics. This document outlines detailed experimental protocols, key characterization data, and essential safety information.

Physicochemical Properties

Terbium(III) nitrate pentahydrate is a white, crystalline solid that is soluble in water and other polar solvents. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Chemical Formula | Tb(NO₃)₃·5H₂O |

| Molecular Weight | 435.02 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 89.3 °C[1] |

| Solubility | Soluble in water and alcohol[2] |

| Hygroscopicity | Hygroscopic[2] |

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a terbium precursor, most commonly terbium oxide, with nitric acid. The resulting hydrated salt is then isolated by crystallization. Two primary methods are described below, depending on the starting terbium oxide.

Experimental Protocols

Method 1: Synthesis from Terbium(III,IV) Oxide (Tb₄O₇)

This method is suitable for the commonly available mixed-valence terbium oxide. The use of hydrogen peroxide is crucial to ensure the complete conversion of Tb(IV) to Tb(III).

dot

Caption: Workflow for the synthesis of this compound from Tb₄O₇.

Procedure:

-

Dissolution: Carefully add a stoichiometric amount of Terbium(III,IV) oxide (Tb₄O₇) to a solution of dilute nitric acid (HNO₃). The reaction can be initiated at room temperature and gently heated to facilitate dissolution.

-

Reduction: Add a small amount of hydrogen peroxide (H₂O₂) dropwise to the solution. This will reduce any Tb(IV) to Tb(III), indicated by a color change of the solid from dark brown/black to a colorless solution.[3][4]

-

Concentration and Crystallization: Gently heat the resulting clear solution to evaporate excess water and concentrate the solution. Allow the concentrated solution to cool slowly to room temperature to induce crystallization. The formation of the pentahydrate is favored by careful control of the evaporation and cooling rate.

-

Isolation and Drying: Isolate the resulting white crystals by filtration. To obtain the pentahydrate, it is crucial to dry the crystals under controlled conditions, for example, in a desiccator over a suitable drying agent that does not aggressively remove water of crystallization. Drying with strong desiccants like concentrated sulfuric acid may lead to the formation of the hexahydrate.[3]

Method 2: Synthesis from Terbium(III) Oxide (Tb₂O₃)

This method is more direct as it does not require a reduction step.

Procedure:

-

Dissolution: Dissolve Terbium(III) oxide (Tb₂O₃) in a stoichiometric amount of dilute nitric acid (HNO₃). Gentle heating may be applied to expedite the dissolution.

-

Crystallization and Isolation: Follow steps 3 and 4 from Method 1 to obtain and dry the this compound crystals.

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

dot

Caption: Workflow for the characterization of synthesized this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound. The expected characteristic absorption bands for this compound are summarized in Table 2. These are based on typical values for hydrated lanthanide nitrates.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3200 - 3550 | O-H stretching vibrations of coordinated water |

| ~1635 | H-O-H bending vibrations of coordinated water |

| ~1460 and ~1280 | Asymmetric stretching of bidentate nitrate groups |

| ~1044 | Symmetric stretching of nitrate groups |

The presence of strong bands in the regions associated with water and nitrate groups confirms the formation of a hydrated nitrate salt. The splitting of the nitrate vibrational bands is indicative of their coordination to the terbium ion.[5]

Thermal Analysis (TGA/DSC)

Expected Thermal Decomposition Profile:

-

Dehydration: A multi-step weight loss corresponding to the removal of the five water molecules, typically occurring in the range of 100-250 °C.

-

Decomposition of Anhydrous Nitrate: The anhydrous Terbium(III) nitrate will then decompose at higher temperatures, likely forming an intermediate oxynitrate (TbONO₃).

-

Final Decomposition: The oxynitrate will further decompose to the final product, terbium(III) oxide (Tb₂O₃), at temperatures above 500 °C.

The DSC curve would show endothermic peaks corresponding to the dehydration and decomposition steps.

X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) is used to confirm the crystalline structure and phase purity of the synthesized compound. While a specific XRD pattern for this compound is not available in the consulted literature, a successful synthesis should yield a well-defined diffraction pattern indicative of a crystalline material. The pattern can be used to identify the specific crystal system and unit cell parameters, and to ensure the absence of starting materials or other hydrated phases. For heavier lanthanides, the pentahydrate form is often observed.

Safety and Handling

This compound is an oxidizing agent and can cause irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

| Hazard Statement | Precautionary Statement |

| Oxidizing Solid | Keep away from combustible materials.[5] |

| Skin Irritant | Wear protective gloves.[5] |

| Eye Irritant | Wear eye protection. In case of contact, rinse with water.[5] |

| Respiratory Irritant | Avoid breathing dust. Use in a well-ventilated area.[5] |

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The synthesis from terbium oxides and nitric acid is a reliable method, with careful control of crystallization and drying being critical to obtaining the desired pentahydrate form. Characterization through FTIR, thermal analysis, and XRD can confirm the identity, purity, and thermal stability of the synthesized product. Adherence to proper safety protocols is essential when working with this compound. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of terbium-based materials.

References

- 1. Terbium III Nitrate Pentahydrate (Tb(NO3)3 • 5H2O, Purity: 99.9%) [nanoshel.com]

- 2. wholesale Terbium(III) nitrate hydrate Crystalline - FUNCMATER [funcmater.com]

- 3. journalijdr.com [journalijdr.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical Characterization and Antimicrobial Properties of Lanthanide Nitrates in Dilute Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Architecture of Terbium(III) Nitrate Pentahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Terbium(III) nitrate (B79036) pentahydrate (Tb(NO₃)₃·5H₂O). Despite extensive searches of crystallographic databases, a complete, experimentally determined crystal structure for the pentahydrate form is not publicly available. This guide, therefore, presents data for the closely related and structurally characterized hexahydrate form, Terbium(III) nitrate hexahydrate ([Tb(NO₃)₃(H₂O)₄]·2H₂O), to serve as a valuable reference. Furthermore, this document outlines a generalized, robust experimental protocol for the synthesis and single-crystal X-ray diffraction analysis applicable to hydrated lanthanide nitrates, providing a foundational methodology for researchers aiming to characterize such compounds.

Introduction

Terbium(III) nitrate and its hydrated forms are of significant interest in various fields, including as precursors for luminescent materials, in ceramics, and as dopants in optical fibers.[1][2][3] A thorough understanding of the crystal structure is paramount for elucidating structure-property relationships and for the rational design of new materials. This guide addresses the current state of knowledge regarding the crystal structure of Terbium(III) nitrate pentahydrate and provides a practical framework for its experimental determination.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water.[4] Some of its key physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | Tb(NO₃)₃·5H₂O |

| Molecular Weight | 435.02 g/mol [5] |

| Appearance | White crystalline powder[4] |

| Melting Point | 89.3 °C[2][4] |

| CAS Number | 57584-27-7[5] |

Crystallographic Data of Terbium(III) Nitrate Hexahydrate

While specific crystallographic data for the pentahydrate is unavailable, the structure of the hexahydrate has been determined. The hexahydrate crystallizes in the triclinic space group P-1.[6] The formula is more accurately represented as [Tb(NO₃)₃(H₂O)₄]·2H₂O, indicating that four water molecules are directly coordinated to the terbium ion, while two are water of crystallization.[6]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Formula | [Tb(NO₃)₃(H₂O)₄]·2H₂O |

Note: Detailed unit cell parameters, atomic coordinates, and bond lengths for the hexahydrate would be presented in this section if publicly available.

Experimental Protocols

Synthesis of this compound Single Crystals

A generalized method for the synthesis of single crystals of hydrated lanthanide nitrates is as follows:

-

Dissolution: Dissolve high-purity Terbium(III) oxide (Tb₄O₇) or Terbium(III) carbonate (Tb₂(CO₃)₃) in a stoichiometric amount of concentrated nitric acid (HNO₃) with gentle heating and stirring. The reaction should be performed in a well-ventilated fume hood.

-

Concentration: The resulting solution is then slowly heated to evaporate the solvent until a saturated solution is obtained. The point of saturation can be identified by the formation of a thin layer of crystals on the surface upon cooling a drop of the solution.

-

Crystallization: The saturated solution is allowed to cool slowly to room temperature. To promote the growth of large single crystals, the solution can be left undisturbed in a crystallizing dish covered with a perforated film to allow for slow evaporation over several days to weeks.

-

Isolation and Drying: The formed crystals are isolated by filtration, washed with a small amount of ice-cold deionized water, and then dried in a desiccator over a suitable drying agent.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following protocol outlines the standard procedure for determining the crystal structure of a hydrated salt using a single-crystal X-ray diffractometer.

-

Crystal Selection and Mounting: A suitable single crystal of this compound with well-defined faces and without any visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation), is used to collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The positions of all atoms, including hydrogen atoms from the water molecules, are refined, along with their anisotropic displacement parameters.

Structural Visualization

The following diagrams illustrate key conceptual aspects of the crystal structure determination process and the coordination environment of the Terbium(III) ion.

Figure 1: Experimental workflow for the synthesis and crystal structure determination of this compound.

Figure 2: A generalized coordination environment of a Terbium(III) ion with coordinated water and nitrate ligands.

Conclusion

This technical guide has synthesized the available information on the crystal structure of this compound. While a definitive crystal structure for the pentahydrate remains to be experimentally determined and published, the data for the hexahydrate form provides a useful point of comparison. The provided experimental protocols for synthesis and single-crystal X-ray diffraction offer a clear and actionable methodology for researchers to pursue the full characterization of this and similar hydrated lanthanide compounds. The elucidation of the precise crystal structure of this compound will be a valuable contribution to the fields of materials science and inorganic chemistry.

References

- 1. This compound | H10N3O14Tb | CID 17924347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Lanthanum(III) nitrate - Wikipedia [en.wikipedia.org]

- 6. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Terbium Nitrate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of terbium nitrate (B79036) compounds. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and other fields where the unique luminescent characteristics of lanthanide compounds are leveraged. This document outlines the fundamental principles of terbium(III) luminescence, presents key quantitative spectroscopic data, details experimental methodologies for characterization, and visualizes critical processes and workflows.

Introduction to Terbium(III) Spectroscopy

Terbium(III) (Tb³⁺), a member of the lanthanide series, is renowned for its distinct green luminescence, which arises from f-f electronic transitions.[1] The nitrate salt, typically in its hexahydrate form (Tb(NO₃)₃·6H₂O), is a common precursor for synthesizing more complex terbium-containing materials.[1] The 4f electrons of the Tb³⁺ ion are well-shielded by the outer 5s and 5p electrons, resulting in characteristic sharp, line-like emission spectra that are relatively insensitive to the immediate chemical environment.[2] However, the coordination sphere, including the presence of nitrate ions and solvent molecules, can influence the intensity and lifetime of this luminescence.

A key phenomenon in the spectroscopy of terbium compounds, particularly in complexes with organic ligands, is the "antenna effect".[3] In this mechanism, an organic chromophore absorbs incident light (typically UV) with high efficiency and transfers the excitation energy to the central Tb³⁺ ion. This process circumvents the inherently low absorption cross-section of the f-f transitions, leading to a significant enhancement of the terbium-centered luminescence.[4][5]

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic parameters for terbium(III) nitrate and related complexes. These values are essential for comparative studies and for the design of new luminescent materials.

Table 1: Spectroscopic Properties of Terbium(III) Nitrate Hexahydrate

| Property | Value | Conditions |

| Absorption Bands | 325 - 390 nm | Solid state, diffuse reflectance[6] |

| Major Emission Peaks | 490 nm (⁵D₄ → ⁷F₆) 545 nm (⁵D₄ → ⁷F₅) 585 nm (⁵D₄ → ⁷F₄) 620 nm (⁵D₄ → ⁷F₃) | Excitation at 365 nm[5] |

| Luminescence Lifetime (τ) | ~0.4 - 0.5 ms | Aqueous solution |

| Luminescence Quantum Yield (Φ) | < 1% | Aqueous solution |

Table 2: Comparative Spectroscopic Data of Selected Terbium(III) Complexes

| Compound | Excitation Maxima (nm) | Major Emission Peak (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) |

| [Tb(bbppn)(NO₃)] | 272, 320 | 545 | 90% (solid) | Not specified |

| Terbium(III) complex with 2-hydroxyisophthalamide | Not specified | 545 | ~60% | Not specified |

| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] | Not specified | Not specified | 90% (room temp) | 1.71 (room temp) |

| Terbium(III) complex with dipicolinate | 250 - 330 | 545 | Not specified | 0.6 - 2.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the spectroscopic characterization of terbium nitrate compounds.

Sample Preparation

Objective: To prepare a standardized solution of terbium(III) nitrate for spectroscopic analysis.

Materials:

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) (99.9% or higher purity)

-

Deionized water or other appropriate solvent (e.g., methanol)

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of terbium(III) nitrate hexahydrate using an analytical balance.

-

Dissolve the weighed salt in a small amount of the chosen solvent in a beaker.

-

Transfer the solution quantitatively to a volumetric flask of the desired volume.

-

Add solvent to the flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

For comparative studies of complexes, synthesize the desired terbium(III) complex following established literature procedures.[7]

Absorption Spectroscopy

Objective: To measure the absorption spectrum of the terbium nitrate solution to identify the wavelengths of maximum absorbance.

Instrumentation:

-

UV-Vis spectrophotometer

Procedure:

-

Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the terbium nitrate solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a suitable wavelength range (e.g., 200-500 nm) to record the absorption spectrum.

-

Identify the wavelengths of maximum absorbance (λ_max).

Emission and Excitation Spectroscopy

Objective: To measure the emission and excitation spectra to determine the characteristic luminescence properties.

Instrumentation:

-

Spectrofluorometer equipped with a xenon flash lamp or laser excitation source and a photomultiplier tube (PMT) detector.[8]

Procedure:

-

Emission Spectrum: a. Set the excitation monochromator to one of the absorption maxima (λ_ex) determined from the absorption spectrum. b. Scan the emission monochromator over a wavelength range that encompasses the expected terbium emission (e.g., 450-700 nm). c. Record the emission intensity as a function of wavelength. d. Identify the wavelengths of the emission peaks. The most intense peak for Tb³⁺ is typically around 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition.[3]

-

Excitation Spectrum: a. Set the emission monochromator to the wavelength of the most intense emission peak (λ_em), typically 545 nm for terbium. b. Scan the excitation monochromator over a range of wavelengths where the compound is expected to absorb light (e.g., 200-500 nm). c. Record the emission intensity at the fixed emission wavelength as a function of the excitation wavelength. d. The resulting spectrum shows which excitation wavelengths are most effective at producing luminescence.

Luminescence Lifetime Measurement

Objective: To determine the decay kinetics of the excited state of the terbium(III) ion.

Instrumentation:

-

Time-resolved spectrofluorometer with a pulsed light source (e.g., pulsed laser or xenon lamp) and a fast detector.[9]

Procedure:

-

Excite the sample with a short pulse of light at an appropriate wavelength.

-

Measure the decay of the luminescence intensity over time after the excitation pulse.

-

The decay data is typically fitted to an exponential decay function: I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the luminescence lifetime.

-

For lanthanide complexes, the measurements are often performed in both H₂O and D₂O to determine the number of inner-sphere water molecules, which are efficient quenchers of luminescence.[7]

Luminescence Quantum Yield Determination

Objective: To quantify the efficiency of the luminescence process.

Methodology (Comparative Method):

-

Select a standard compound with a known quantum yield that absorbs and emits in a similar spectral region to the terbium compound.

-

Prepare a series of solutions of both the standard and the terbium compound with low absorbances (< 0.1) at the excitation wavelength.

-

Measure the absorption and emission spectra for all solutions.

-

Integrate the area under the emission curves for both the standard and the sample.

-

The quantum yield (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the sample and the standard, respectively.

-

Visualizations of Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate fundamental signaling pathways and experimental workflows relevant to the spectroscopy of terbium nitrate compounds.

Caption: Energy level diagram of the Tb³⁺ ion illustrating the key electronic transitions involved in its characteristic green luminescence.

Caption: Schematic of the "antenna effect" where an organic ligand absorbs and transfers energy to a Tb³⁺ ion, enhancing its luminescence.

Caption: A typical experimental workflow for the comprehensive spectroscopic characterization of terbium nitrate compounds.

References

- 1. Terbium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. File:Emission spectra of terbium(III) nitrate hexahydrate (365 nm).svg - Wikimedia Commons [commons.wikimedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. horiba.com [horiba.com]

An In-depth Technical Guide to the Thermal Decomposition Pathway of Terbium(III) Nitrate Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of terbium(III) nitrate (B79036) pentahydrate (Tb(NO₃)₃·5H₂O). The information presented herein is synthesized from studies on the thermal analysis of rare earth nitrates. While specific quantitative data for terbium(III) nitrate pentahydrate is limited in publicly available literature, the decomposition pathway is expected to follow the well-established pattern for heavy lanthanide nitrates. This guide will, therefore, present a representative pathway based on analogous compounds, providing researchers with a robust framework for understanding the thermal behavior of this material.

Introduction

This compound is a key precursor in the synthesis of various terbium-based materials, including phosphors, catalysts, and ceramics. The controlled thermal decomposition of this salt is a critical step in obtaining the desired terbium oxide phases with specific morphologies and properties. Understanding the discrete steps of this decomposition process, including dehydration, formation of intermediate oxynitrates, and the final conversion to terbium oxide, is essential for the rational design and optimization of synthetic protocols.

Thermal Decomposition Pathway

The thermal decomposition of Tb(NO₃)₃·5H₂O proceeds through a series of distinct stages, which can be monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The general pathway involves:

-

Dehydration: The initial stage involves the loss of the five water molecules of hydration. This process can occur in one or multiple steps, depending on the heating rate and atmospheric conditions.

-

Formation of Anhydrous Nitrate: Following dehydration, the anhydrous terbium(III) nitrate (Tb(NO₃)₃) is formed.

-

Decomposition to Oxynitrate: The anhydrous nitrate then decomposes to form an intermediate terbium oxynitrate (TbONO₃). This step involves the release of nitrogen oxides (NOₓ) and oxygen.

-

Final Decomposition to Oxide: The terbium oxynitrate further decomposes at higher temperatures to yield the final terbium oxide. The stoichiometry of the final oxide can vary depending on the temperature and oxygen partial pressure, with Tb₄O₇ being a common product in air, which can be further reduced to Tb₂O₃ at higher temperatures or under an inert atmosphere.

Quantitative Data

The following table summarizes the expected quantitative data for the thermal decomposition of Tb(NO₃)₃·5H₂O, based on theoretical calculations and data from analogous heavy lanthanide nitrates. The temperature ranges are indicative and can vary based on experimental conditions.

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Resulting Product |

| Dehydration (Loss of 5 H₂O) | 100 - 250 | 20.69 | Tb(NO₃)₃ (Anhydrous) |

| Decomposition to Oxynitrate (Tb(NO₃)₃ → TbONO₃) | 300 - 450 | 29.88 | TbONO₃ (Terbium Oxynitrate) |

| Final Decomposition to Oxide (4 TbONO₃ → Tb₄O₇ + 4 NO₂) | 450 - 600 | 7.93 | Tb₄O₇ (Terbium(III,IV) oxide) |

Note: The theoretical mass loss is calculated based on the molecular weight of Tb(NO₃)₃·5H₂O (435.02 g/mol ).

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of rare earth nitrates.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

-

Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA is used.

-

Sample Preparation: A small amount of the Tb(NO₃)₃·5H₂O sample (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from room temperature to approximately 800-1000 °C.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as dry air or nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DTA curve shows the temperature difference between the sample and a reference, indicating endothermic or exothermic events.

Mass Spectrometry (MS) of Evolved Gases

-

Instrument: A mass spectrometer is coupled to the outlet of the thermal analyzer.

-

Purpose: To identify the gaseous products evolved during each decomposition step.

-

Procedure: As the sample is heated in the thermal analyzer, the evolved gases are continuously introduced into the mass spectrometer. The mass-to-charge ratio of the ions is monitored to identify species such as H₂O, NO, NO₂, and O₂.

X-ray Diffraction (XRD)

-

Instrument: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

-

Purpose: To identify the crystalline phases of the solid products at different stages of decomposition.

-

Procedure: Samples are prepared by heating Tb(NO₃)₃·5H₂O to specific temperatures corresponding to the plateaus in the TGA curve and then rapidly cooling to room temperature. The resulting powders are then analyzed by XRD to determine their crystal structure.

Visualizations

Thermal Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of Tb(NO₃)₃·5H₂O.

Experimental Workflow Diagram

An In-depth Technical Guide to the Solubility of Terbium(III) Nitrate Pentahydrate in Ethanol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Terbium(III) nitrate (B79036) pentahydrate in ethanol (B145695). Despite a comprehensive review of available scientific literature, specific quantitative solubility data for this compound in ethanol remains un-delineated. However, qualitative assessments consistently indicate that Terbium(III) nitrate pentahydrate is soluble in ethanol.[1][2] This guide provides a detailed, generalized experimental protocol for the quantitative determination of the solubility of lanthanide salts in alcoholic solvents, which can be directly applied to the compound . Furthermore, a conceptual framework outlining the key factors that influence the dissolution of lanthanide nitrates in ethanol is presented, supported by a logical relationship diagram. This document is intended to serve as a foundational resource for researchers and professionals engaged in work that requires the preparation of ethanolic solutions of this compound.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield specific quantitative data for the solubility of this compound (Tb(NO₃)₃·5H₂O) in ethanol. While various sources confirm its solubility from a qualitative standpoint, precise measurements under specified conditions (e.g., g/100 mL at 25°C) are not publicly available in the reviewed literature.

In the absence of specific data for terbium, it is instructive to consider the solubility behavior of other lanthanide nitrates. Generally, the solubility of lanthanide salts in organic solvents is influenced by factors such as the nature of the solvent, temperature, and the specific lanthanide ion. For instance, a study on lanthanum nitrate hexahydrate, another member of the lanthanide series, indicated its appreciable solubility in several oxygenated organic solvents.

Given the lack of specific data, it is recommended that researchers empirically determine the solubility of this compound in ethanol for their specific application, following a rigorous experimental protocol as detailed in the subsequent section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in ethanol. This protocol is based on established methods for measuring the solubility of inorganic salts in organic solvents.

2.1. Materials and Equipment

-

Solute: this compound (Tb(NO₃)₃·5H₂O) of high purity

-

Solvent: Anhydrous ethanol (≥99.5%)

-

Apparatus:

-

Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

-

Calibrated digital thermometer

-

Analytical balance (readable to ±0.0001 g)

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 μm pore size, compatible with ethanol)

-

Thermostatically controlled water bath or oven

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a similar elemental analysis instrument

-

Glass vials with airtight seals

-

2.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of anhydrous ethanol in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or on a stirrer within a water bath set to the desired experimental temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure saturation is reached.

-

-

Sample Collection and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution) using a pre-heated pipette to prevent precipitation upon cooling.

-

Immediately filter the collected supernatant through a 0.2 μm syringe filter to remove any suspended microcrystals.

-

Accurately weigh the filtered sample.

-

Dilute the sample to a suitable concentration with a known volume of a suitable solvent (e.g., dilute nitric acid) for analysis.

-

Determine the concentration of terbium in the diluted sample using a calibrated ICP-OES instrument.

-

-

Data Calculation and Expression:

-

From the concentration of terbium in the analyzed sample, calculate the mass of this compound in the original filtered aliquot.

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

-

2.3. Control and Validation

-

Perform the experiment at multiple, precisely controlled temperatures to generate a solubility curve.

-

Conduct multiple independent trials to ensure the reproducibility of the results.

-

Verify the purity of the this compound and the anhydrous nature of the ethanol before commencing the experiment.

Factors Influencing Solubility and Solvation

The dissolution of lanthanide nitrates in ethanol is a complex process governed by several interrelated factors. The following diagram illustrates the key relationships influencing the solvation of Terbium(III) nitrate in an ethanolic medium.

Caption: Logical workflow of factors affecting solubility.

Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The absence of specific quantitative data for the solubility of this compound in ethanol necessitates empirical determination for specific applications. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical capabilities.

References

The Coordination Chemistry of Terbium(III) Nitrate Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of terbium(III) nitrate (B79036) complexes. It delves into their synthesis, structural characteristics, photophysical properties, and applications, with a particular focus on their relevance to bio-imaging and sensing—fields of significant interest in drug development. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal experiments, and includes visualizations of key processes to facilitate a deeper understanding of the subject.

Introduction to Terbium(III) Coordination Chemistry

Terbium(III) ions, belonging to the lanthanide series, are renowned for their unique luminescent properties, characterized by sharp, atom-like emission bands and long luminescence lifetimes. When complexed with organic ligands, these properties can be significantly enhanced through the "antenna effect," where the ligand absorbs light and efficiently transfers the energy to the central terbium(III) ion, resulting in its characteristic green emission.[1][2] Terbium(III) nitrate serves as a common precursor for the synthesis of these luminescent complexes due to the nitrate anions' ability to be readily displaced by or incorporated into the coordination sphere of the metal ion. The coordination environment around the terbium(III) center, including the coordination number and geometry, is highly flexible and dictated by the steric and electronic properties of the surrounding ligands, profoundly influencing the complex's stability and photophysical behavior.

Synthesis of Terbium(III) Nitrate Complexes

The synthesis of terbium(III) nitrate complexes typically involves the reaction of terbium(III) nitrate hydrate (B1144303) with a stoichiometric amount of an organic ligand in a suitable solvent.[2][3] The choice of solvent is crucial to ensure the dissolution of both the metal salt and the ligand, with alcohols such as methanol (B129727) or ethanol (B145695) being commonly employed. The reaction is often carried out at room temperature with stirring, and the resulting complex may precipitate out of the solution or be isolated by slow evaporation of the solvent.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of a terbium(III) nitrate complex with an organic ligand.

Structural Characterization

The coordination environment of terbium(III) in its nitrate complexes is highly variable, with coordination numbers typically ranging from 8 to 10.[1][4] The nitrate ions can coordinate to the metal center in a monodentate or bidentate fashion, or act as counter-ions. The organic ligands, often containing nitrogen or oxygen donor atoms, complete the coordination sphere. X-ray crystallography is the definitive method for elucidating the precise coordination geometry and bond parameters.

Comparative Structural Data

The following table summarizes key crystallographic data for several terbium(III) nitrate complexes with N-donor ligands, illustrating the influence of the ligand on the coordination environment.

| Complex | Coordination Number | Geometry | Avg. Tb-N (Å) | Avg. Tb-O (NO₃⁻) (Å) | Reference |

| [Tb(phen)₂(NO₃)₃] | 10 | Distorted Bicapped Square Antiprism | 2.58 | 2.48 | [5] |

| [Tb(bpy)₂(NO₃)₃] | 10 | Distorted Geometry | 2.59 | 2.49 | [6] |

| [Tb(bbpen)(NO₃)] | 8 | Distorted Dodecahedral | 2.55, 2.89 | 2.48 | [4] |

| --INVALID-LINK--·0.5glyme | 10 | s-Bicapped Square Antiprism | - | 2.58 | [1] |

| --INVALID-LINK--₂ | 9 | Tricapped Trigonal Prism | - | - | [1] |

phen = 1,10-phenanthroline (B135089); bpy = 2,2'-bipyridine; bbpen = N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine; H₃LEt = 1,1,1-tris(hydroxymethyl)propane

Photophysical Properties

The most prominent feature of terbium(III) complexes is their bright green luminescence, arising from the ⁵D₄ → ⁷F₅ transition at approximately 545 nm. The efficiency of this emission is quantified by the luminescence quantum yield (Φ) and the luminescence lifetime (τ). These parameters are highly dependent on the ligand structure and the coordination environment, which influence the efficiency of the antenna effect and non-radiative decay pathways.

Comparative Luminescence Data

The table below presents a comparison of the luminescence quantum yields and lifetimes for different terbium(III) nitrate complexes.

| Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Lifetime (τ) (ms) | Reference |

| (C₆H₁₆N)₃[Tb₂(Hsal)₃(NO₃)₆] | - | - | 90% | 1.71 | [3] |

| LII·Tb | - | 492, 547 | - | - | [7] |

| Terbium-DOTA Amphiphilic Micelles | - | - | up to 7.3% | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of terbium(III) nitrate complexes, based on published procedures.

Synthesis of [Tb(phen)₂(NO₃)₃]

Materials:

-

Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O)

-

1,10-phenanthroline (phen)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve terbium(III) nitrate hexahydrate in ethyl acetate.

-

Separately, dissolve 1,10-phenanthroline in ethyl acetate.

-

Add the 1,10-phenanthroline solution dropwise to the terbium(III) nitrate solution with constant stirring. A 1:2 molar ratio of Tb³⁺ to phen is typically used.[9]

-

Continue stirring the reaction mixture at room temperature for several hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with small portions of cold ethyl acetate and then diethyl ether.

-

Dry the product under vacuum.

Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with a high-intensity xenon lamp as the excitation source and a photomultiplier tube detector.

Procedure:

-

Prepare a dilute solution of the terbium(III) complex in a suitable solvent (e.g., methanol, acetonitrile).

-

Record the excitation spectrum by monitoring the emission at the maximum of the most intense terbium(III) emission band (typically around 545 nm) while scanning the excitation wavelength.

-

Record the emission spectrum by exciting the sample at the wavelength corresponding to the maximum absorption of the ligand (determined from the excitation spectrum). Set the emission and excitation slit widths (e.g., 5 nm) to achieve a good signal-to-noise ratio.[10]

-

To measure the luminescence lifetime, excite the sample with a pulsed light source (e.g., a pulsed laser or a flash lamp) and record the decay of the luminescence intensity over time. The decay curve is then fitted to an exponential function to determine the lifetime.

Thermal Analysis (TGA/DSC)

Instrumentation:

-

A simultaneous thermogravimetric analyzer/differential scanning calorimeter (TGA/DSC).

Procedure:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an alumina (B75360) or platinum crucible.[11]

-

Place the crucible in the TGA/DSC furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[12]

-

Record the mass loss (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the thermal stability of the complex, identify decomposition steps, and detect phase transitions.[7]

Applications in Sensing and Imaging

The sensitivity of the luminescence of terbium(III) complexes to their local environment makes them excellent candidates for chemical sensors and biological probes. Changes in pH, the presence of certain metal ions, or binding to biomolecules can lead to a significant quenching or enhancement of the terbium(III) emission.

Mechanism of pH Sensing

The luminescence of many terbium(III) complexes is pH-dependent. In acidic conditions, protonation of the coordinating ligands can lead to the dissociation of the complex, disrupting the energy transfer from the ligand to the terbium(III) ion and quenching the luminescence.[1][13] Conversely, in a suitable pH range, the complex is stable and highly luminescent.

Workflow for Cellular Imaging

Terbium(III) complexes can be designed as luminescent probes for cellular imaging. By functionalizing the ligand with a targeting moiety, the complex can be directed to specific cellular compartments or biomolecules. Time-gated luminescence microscopy is often employed to eliminate background fluorescence from the biological sample, taking advantage of the long lifetime of terbium(III) emission.[2][3]

Conclusion

The coordination chemistry of terbium(III) nitrate complexes offers a rich and versatile platform for the development of advanced functional materials. Their remarkable luminescent properties, coupled with the tunability of their structures and reactivity, make them highly attractive for applications in sensing, bio-imaging, and drug development. A thorough understanding of their synthesis, structure-property relationships, and interaction with biological systems is crucial for the rational design of new and improved terbium(III)-based technologies. This guide has provided a foundational overview of these aspects, offering valuable insights and practical protocols for researchers in the field.

References

- 1. Transferrin-terbium complexes as luminescent pH sensing devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LANTHANIDE-BASED IMAGING OF PROTEIN-PROTEIN INTERACTIONS IN LIVE CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the Performance of Time-Gated Live-Cell Microscopy with Lanthanide Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Computational study on the luminescence quantum yields of terbium complexes with 2,2′-bipyridine derivative ligands - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eu3+ and Tb3+ coordination compounds with phenyl-containing carbacylamidophosphates: comparison with selected Ln3+ β-diketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Anhydrous Terbium Nitrate: A Comprehensive Technical Guide to its Preparation from Pentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of anhydrous terbium (III) nitrate (B79036) from its pentahydrate precursor. Addressing the inherent challenges of removing coordinated water molecules without inducing thermal decomposition, this document outlines a robust chemical dehydration methodology. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of the procedural workflow and underlying chemical principles, designed to support researchers in the fields of inorganic synthesis, materials science, and pharmaceutical development.

Introduction: The Challenge of Anhydrous Lanthanide Nitrate Synthesis

Terbium (III) nitrate is a key precursor in the synthesis of various functional materials, including phosphors, catalysts, and precursors for metal-organic frameworks. While the hydrated forms, such as terbium (III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O), are commercially available, many applications necessitate the anhydrous salt to prevent interference from water in subsequent reactions.

The primary challenge in preparing anhydrous terbium nitrate lies in the strong coordination of water molecules to the terbium ion. Direct heating of the hydrated salt does not typically yield the anhydrous product; instead, it leads to the formation of terbium oxynitrate and subsequently terbium oxide through thermal decomposition. Therefore, a chemical dehydration approach is required to effectively remove the water of hydration while preserving the nitrate salt's integrity.

This guide focuses on a reliable method employing a powerful dehydrating agent, dinitrogen pentoxide (N₂O₅), in a non-aqueous solvent system. This approach facilitates the removal of water at low temperatures, thereby avoiding decomposition.

Physicochemical Properties

A clear understanding of the properties of both the starting material and the final product is crucial for successful synthesis and characterization. The following table summarizes the key physicochemical properties of terbium (III) nitrate pentahydrate and the target anhydrous terbium (III) nitrate.

| Property | Terbium (III) Nitrate Pentahydrate (Tb(NO₃)₃·5H₂O) | Anhydrous Terbium (III) Nitrate (Tb(NO₃)₃) |

| CAS Number | 57584-27-7 | 10043-27-3[1] |

| Molecular Weight | 435.02 g/mol [2][3] | 344.92 g/mol |

| Appearance | White to colorless crystalline solid | White crystalline solid |

| Solubility | Soluble in water and ethanol[4] | Soluble in anhydrous polar organic solvents |

| Thermal Behavior | Decomposes upon heating | Decomposes at elevated temperatures |

Experimental Protocol: Chemical Dehydration

This section provides a detailed methodology for the preparation of anhydrous terbium (III) nitrate from terbium (III) nitrate pentahydrate using dinitrogen pentoxide.

Reagents and Materials

-

Terbium (III) nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

-

Dinitrogen pentoxide (N₂O₅)

-

Fuming nitric acid

-

Anhydrous chloroform (B151607) (or other suitable inert solvent)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., cryocooler or dry ice/acetone)

-

Inert gas (e.g., Argon or Nitrogen)

Preparation of the Dehydrating Agent

Dinitrogen pentoxide can be prepared by the dehydration of nitric acid with phosphorus pentoxide or generated in situ. For this protocol, it is assumed that a solution of dinitrogen pentoxide in a suitable solvent is used.

Dehydration Procedure

-

Preparation of the Reaction Vessel: A Schlenk flask is thoroughly dried and filled with an inert atmosphere.

-

Addition of Hydrated Salt: A known quantity of terbium (III) nitrate pentahydrate is added to the Schlenk flask under a positive pressure of inert gas.

-

Cooling: The flask is cooled to a low temperature (typically between -78 °C and 0 °C) using a low-temperature bath.

-

Addition of Dehydrating Agent: A solution of dinitrogen pentoxide in fuming nitric acid or an inert solvent is slowly added to the cooled suspension of the hydrated salt with vigorous stirring. The molar ratio of N₂O₅ to water of hydration should be at least 1:1.

-

Reaction: The reaction mixture is allowed to stir at a low temperature for several hours. The progress of the dehydration can be monitored by observing the dissolution of the solid and the cessation of any gas evolution.

-

Isolation of Anhydrous Salt: The anhydrous terbium (III) nitrate is isolated by removing the solvent and excess reagents under vacuum at a controlled, low temperature.

-

Drying and Storage: The resulting solid is further dried under high vacuum to remove any residual solvent. The anhydrous product must be stored in a glovebox or a tightly sealed container under an inert atmosphere to prevent rehydration.

Visualization of the Process

Experimental Workflow

The following diagram illustrates the key steps in the preparation of anhydrous terbium nitrate from its pentahydrate.

Caption: Experimental workflow for the synthesis of anhydrous terbium nitrate.

Dehydration Reaction Principle

The following diagram illustrates the chemical principle behind the dehydration process.

Caption: Principle of chemical dehydration of terbium nitrate pentahydrate.

Characterization of Anhydrous Terbium Nitrate

Confirmation of the successful synthesis of anhydrous terbium (III) nitrate requires thorough characterization. The following techniques are recommended:

-

Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous product should show the absence of the broad O-H stretching bands characteristic of water of hydration, which are present in the spectrum of the pentahydrate. The nitrate bands may also show shifts due to the change in the coordination environment of the terbium ion.

-

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can be used to confirm the absence of water and to observe the vibrational modes of the nitrate groups in the anhydrous salt.

-

X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the anhydrous product and to ensure that no crystalline hydrated phases or decomposition products are present.

-

Thermogravimetric Analysis (TGA): TGA of the final product should show no significant mass loss corresponding to the loss of water at low temperatures, confirming its anhydrous nature. The decomposition temperature of the anhydrous salt can also be determined.

Safety Considerations

-

Dinitrogen pentoxide is a powerful oxidizing agent and is highly reactive. It should be handled with extreme care in a well-ventilated fume hood.

-

Fuming nitric acid is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.

-

The reaction should be carried out under an inert atmosphere to prevent the reaction of the reagents with atmospheric moisture.

-

Low temperatures must be carefully maintained to control the reaction rate and prevent decomposition.

Conclusion

The preparation of anhydrous terbium (III) nitrate from its pentahydrate is a challenging but achievable synthetic task. The chemical dehydration method outlined in this guide, utilizing dinitrogen pentoxide, provides a reliable pathway to obtain the high-purity anhydrous salt required for advanced applications in materials science and drug development. Careful adherence to the experimental protocol and safety precautions is paramount for a successful and safe synthesis. The characterization techniques described are essential for verifying the identity and purity of the final product.

References

chemical formula and CAS number for terbium nitrate pentahydrate

This technical guide provides essential information regarding the chemical formula and CAS number for terbium nitrate (B79036) pentahydrate, a compound of significant interest to researchers and scientists in various fields, including materials science and drug development.

Chemical Identification

Terbium (III) nitrate pentahydrate is a water-soluble crystalline compound that serves as a key source of terbium for applications compatible with nitrates and lower pH conditions.[1] Its chemical identity is defined by a specific molecular formula and a unique CAS number for precise tracking and safety management.

| Identifier | Value |

| Chemical Name | Terbium(III) nitrate pentahydrate |

| Chemical Formula | Tb(NO₃)₃ · 5H₂O |

| CAS Number | 57584-27-7[1][2][3][4] |

| Molecular Weight | 435.02 g/mol [2][3][5] |

| EC Number | 233-138-7[1] |

| Synonyms | Terbium trinitrate pentahydrate, Terbium(3+) nitrate pentahydrate[3][4] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the compound and its primary identifiers.

Caption: Relationship between the compound and its identifiers.

References

Fundamental Optical Properties of Terbium(III) Nitrate Pentahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental optical properties of Terbium(III) Nitrate (B79036) Pentahydrate (Tb(NO₃)₃·5H₂O). This compound, a hydrated salt of the lanthanide element terbium, is of significant interest for its characteristic green luminescence, making it a valuable component in various applications, including bioimaging, sensing, and as a precursor for advanced luminescent materials.

Core Optical Characteristics

Terbium(III) nitrate pentahydrate exhibits distinct optical properties originating from the electronic transitions within the 4f shell of the Tb³⁺ ion. These transitions are characteristically sharp and narrow, a hallmark of lanthanide luminescence. The nitrate and water ligands in the coordination sphere play a crucial role in the sensitization and overall photophysical behavior of the central terbium ion.

Absorption and Excitation

The absorption spectrum of Tb(NO₃)₃·5H₂O in the UV-Vis region is primarily dictated by the nitrate ligands, as the f-f transitions of the Tb³⁺ ion are parity-forbidden and thus have very low molar absorptivity. The nitrate groups typically exhibit a strong absorption band in the deep UV region.

Excitation of the Tb³⁺ ion can occur through two primary pathways:

-

Direct Excitation: Direct excitation of the Tb³⁺ ion's f-f transitions is possible, though inefficient due to their forbidden nature. These transitions appear as weak, sharp lines in the excitation spectrum.

-

Indirect Excitation (Antenna Effect): A more efficient method involves the excitation of the nitrate ligands (or other organic ligands if present in a complex), which then transfer the absorbed energy to the Tb³⁺ ion. This process, known as the "antenna effect," is the dominant mechanism for achieving bright luminescence from terbium compounds.

Emission/Luminescence

Upon excitation, the Tb³⁺ ion relaxes from the excited ⁵D₄ state to the various levels of the ⁷F ground state multiplet, resulting in a series of characteristic sharp emission peaks. The most prominent of these emissions occurs in the green region of the visible spectrum, giving terbium compounds their signature color.

The primary emission transitions and their approximate corresponding wavelengths are:

-

⁵D₄ → ⁷F₆ (~490 nm)

-

⁵D₄ → ⁷F₅ (~545 nm) - This is the most intense, hypersensitive transition responsible for the bright green color.

-

⁵D₄ → ⁷F₄ (~585 nm)

-

⁵D₄ → ⁷F₃ (~620 nm)

The relative intensities of these emission peaks can be influenced by the local symmetry of the Tb³⁺ ion.

Quantitative Optical Data

While specific quantitative data for Tb(NO₃)₃·5H₂O is not abundantly available in the literature, the following table summarizes the typical optical properties based on data for the closely related terbium(III) nitrate hexahydrate and general observations for Tb³⁺ ions in aqueous environments.

| Optical Property | Typical Value/Range | Notes |

| Absorption Maxima (λ_abs) | ~300 - 380 nm | Primarily due to nitrate ligands. Weak, sharp f-f transitions of Tb³⁺ can be observed in this range. |

| Excitation Maxima (λ_ex) | ~266 nm, ~365 nm | Efficient excitation often occurs via the nitrate ligands (antenna effect). Direct excitation into Tb³⁺ levels is also possible but less efficient. |

| Major Emission Peaks (λ_em) | 545 nm (⁵D₄ → ⁷F₅) , 490 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), 620 nm (⁵D₄ → ⁷F₃) | The 545 nm emission is the most intense and is responsible for the characteristic green luminescence.[1] |

| Fluorescence Quantum Yield (Φ_f) | Variable, generally low for the pure salt in solution. | Can be significantly enhanced by chelation with organic ligands that act as efficient antennas and shield the Tb³⁺ ion from non-radiative decay pathways. |

| Fluorescence Lifetime (τ) | Microseconds to milliseconds (µs - ms) | The long lifetime is a characteristic feature of lanthanide luminescence and is advantageous for time-resolved detection applications. |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the optical properties of Tb(NO₃)₃·5H₂O.

Measurement of Absorption and Excitation Spectra

Objective: To determine the wavelengths of light absorbed by the compound and the wavelengths that lead to the most efficient luminescence.

Methodology:

-

Sample Preparation:

-

For solution-state measurements, prepare a dilute solution of Tb(NO₃)₃·5H₂O in a suitable solvent (e.g., deionized water or ethanol). The concentration should be adjusted to have an absorbance between 0.1 and 0.5 at the wavelength of maximum absorption to ensure linearity.

-

For solid-state measurements, the powdered sample can be measured directly using a solid-state sample holder with an integrating sphere to collect diffuse reflectance.

-

-

Instrumentation: A UV-Vis spectrophotometer for absorption measurements and a spectrofluorometer for excitation measurements.

-

Procedure (Absorption):

-

Record a baseline spectrum of the solvent.

-

Place the sample solution in a quartz cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Subtract the baseline spectrum from the sample spectrum to obtain the net absorption.

-

-

Procedure (Excitation):

-

Set the emission monochromator of the spectrofluorometer to the wavelength of the most intense emission peak of Tb³⁺ (typically around 545 nm).

-

Scan the excitation monochromator over a range of wavelengths (e.g., 250-500 nm).

-

The resulting spectrum shows the relative efficiency of different excitation wavelengths in producing luminescence.

-

Measurement of Emission Spectra

Objective: To identify the characteristic emission wavelengths of Tb(NO₃)₃·5H₂O.

Methodology:

-

Sample Preparation: As described in section 3.1.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Set the excitation monochromator to a wavelength where the compound is known to absorb, as determined from the absorption or excitation spectrum (e.g., 365 nm).

-

Scan the emission monochromator over a range of wavelengths that covers the expected emission of Tb³⁺ (e.g., 450-700 nm).

-

The resulting spectrum will show the characteristic emission peaks of the Tb³⁺ ion.

-

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the conversion of absorbed photons to emitted photons.

Methodology (Relative Method):

-

Sample and Standard Preparation:

-

Prepare a series of dilute solutions of both the sample (Tb(NO₃)₃·5H₂O) and a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54). The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Measure the absorption spectra of all sample and standard solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all sample and standard solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime

Objective: To determine the decay rate of the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

-

Sample Preparation: As described in section 3.1.

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a laser diode or a flash lamp), a fast detector (photomultiplier tube), and timing electronics.

-

Procedure:

-

Excite the sample with a short pulse of light at an appropriate wavelength.

-

The detector measures the arrival time of individual emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ). For lanthanides, the decay is often mono-exponential.

-

Visualizations

Luminescence Mechanism in Terbium Compounds

Caption: Energy transfer mechanism (antenna effect) in a terbium compound.

Experimental Workflow for Optical Characterization

Caption: Workflow for the optical characterization of Tb(NO₃)₃·5H₂O.

References

Methodological & Application

Application Notes and Protocols: Utilizing Terbium(III) Nitrate Pentahydrate as a Luminescent Probe

Introduction

Terbium(III) nitrate (B79036) pentahydrate serves as a crucial precursor for the synthesis of advanced luminescent probes used extensively in biological and chemical research.[1] Probes derived from the terbium(III) ion (Tb³⁺) offer unique photophysical properties that are highly advantageous for developing sensitive and robust assays.[2] Key benefits include exceptionally long luminescence lifetimes (in the millisecond range), large Stokes shifts (the difference between excitation and emission wavelengths), and sharp, narrow emission bands.[3][4] These characteristics allow for time-resolved fluorescence measurements, which effectively eliminate background noise from short-lived autofluorescence and scattered light, thereby significantly enhancing signal-to-noise ratios in complex biological samples.[5][6]

The core principle behind these probes involves an "antenna effect." Terbium(III) itself has a low absorption cross-section.[2] To overcome this, it is chelated with an organic ligand that acts as an antenna. This ligand efficiently absorbs excitation energy (typically in the UV range) and transfers it to the central Tb³⁺ ion, which then emits its characteristic green light.[3][7] This mechanism forms the basis for a wide array of applications, including Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays, bioimaging, and the detection of various analytes.[3][8][9]

Figure 1: The "Antenna Effect" mechanism for sensitized terbium luminescence.

Key Applications

Terbium-based probes are versatile tools for researchers, particularly in drug discovery and diagnostics.

-

Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This is one of the most powerful applications. TR-FRET assays use a long-lifetime terbium complex as a donor and a suitable acceptor fluorophore.[10] When the donor and acceptor are in close proximity (due to a binding event), energy transfer occurs. The time-gated detection of the acceptor's signal provides a highly sensitive and homogenous assay format ideal for high-throughput screening (HTS).[5][10]

-

Sensing and Diagnostics: Terbium probes can be designed to detect specific ions, small molecules, and biomolecules.[4][11] The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the terbium luminescence, providing a direct measure of the analyte's concentration.[12][13] For example, probes have been developed for detecting zinc ions, ascorbic acid, and selenocysteine (B57510).[6][11][12]

-

Bioimaging: The long luminescence lifetime of terbium probes allows for time-resolved microscopy, which removes autofluorescence from cells and tissues to produce high-contrast images.[3] This is particularly useful for visualizing labeled proteins on the surface of living cells.[3][14]

-

Drug Discovery: TR-FRET assays using terbium probes are widely used in drug discovery to study protein-protein interactions, enzyme kinetics, and receptor-ligand binding.[10][15] Competitive assays can be designed to screen for small molecule inhibitors that disrupt these interactions.[10][16]

Quantitative Data Presentation

The performance of various terbium-based probes is summarized below. These tables provide key photophysical parameters and data from specific sensing applications.

Table 1: Photophysical Properties of Selected Terbium(III) Probes

| Probe System | Excitation λ (nm) | Emission λ (nm) | Luminescence Lifetime (ms) | Application Ref. |

|---|---|---|---|---|

| TMP-Terbium Conjugates | 350 ± 25 | 550 ± 10 | > 0.1 | Protein Labeling[3] |

| Terbium-R₃ Complex | 315 | 545 | ~1.0 | Analyte Sensing[17] |

| Tb-1 + Lumazine + Zn²⁺ | 325 | 489, 545, 587, 620 | Not specified | Zn²⁺ Sensing[18] |

| TbL4 Complex | 260 | 546 | Millisecond-scale | Selenocysteine Sensing[6] |

| Terbium-CQDs | 256 | 545 | Not specified | Pesticide Sensing[13] |

| Tb³⁺-8HQ-PRU Complex | 226 | 544 | Not specified | Drug Sensing[19] |

Table 2: Performance Data for Terbium(III) Probes in Sensing Applications

| Analyte | Assay Principle | Limit of Detection (LOD) | Linear Range | Reference |

|---|---|---|---|---|

| Ascorbic Acid | Luminescence Quenching | 7.4 x 10⁻⁵ mol·L⁻¹ | Not specified | [12] |

| Zinc(II) Ions | Luminescence Enhancement | 1.2 µM | 0–18 µM | [18] |

| Imidacloprid | Luminescence Quenching | 30 ng·mL⁻¹ | 100–2500 ng·mL⁻¹ | [13] |

| Prucalopride (B966) Succinate | Luminescence Enhancement | 2.81 ng·mL⁻¹ | 10–300 ng·mL⁻¹ |[19] |

Experimental Protocols

Protocol 1: General Synthesis of a Terbium(III) Luminescent Complex

This protocol describes a generalized method for creating a terbium complex using Terbium(III) nitrate pentahydrate and a suitable antenna ligand (e.g., a β-diketonate like tmh and a neutral ligand like 2,2'-bipyridine).[7]

-

Ligand Preparation:

-

Dissolve the primary antenna ligand (e.g., 2.1 mmol of tmh) in 7.5 mL of absolute ethanol (B145695).

-

Add a stoichiometric amount of a base (e.g., 2.1 mmol of NaOH) to deprotonate the ligand.

-

In a separate flask, dissolve the secondary ligand (e.g., 0.70 mmol of 2,2'-bipyridine) in 7.5 mL of absolute ethanol.

-

Combine the two ligand solutions and stir for 30 minutes.

-

-

Terbium Salt Preparation:

-

Prepare a solution of this compound or a similar terbium salt (e.g., 0.70 mmol of Terbium(III) chloride hexahydrate) in 5 mL of distilled water.

-

-

Complexation:

-

Slowly add the terbium salt solution dropwise to the stirring ligand solution.

-

A precipitate of the terbium complex should form immediately.

-

Continue stirring the mixture for 2-3 hours at room temperature to ensure complete reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with small portions of cold ethanol and then distilled water to remove unreacted starting materials.

-

Dry the final complex under vacuum. The product can be characterized using fluorescence spectroscopy to confirm its luminescent properties.

-

Protocol 2: Homogeneous Time-Resolved FRET (TR-FRET) Assay

This protocol outlines a competitive TR-FRET assay workflow, a common application in high-throughput screening for drug discovery.[10][16]

Figure 2: General experimental workflow for a competitive TR-FRET assay.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, e.g., 10 mM HEPES, pH 7.4.[18]

-

Terbium-Donor: Reconstitute or dilute the terbium-labeled biomolecule (e.g., an antibody) to the desired working concentration in assay buffer.

-

Acceptor-Tracer: Dilute the fluorescently labeled tracer (e.g., a biotinylated peptide labeled with a FRET acceptor) to its working concentration.

-

Analyte/Inhibitor: Prepare a serial dilution of the unlabeled analyte or test compound.

-

-

Assay Procedure (for a 20 µL final volume): [20]

-

Add 5 µL of the test compound/unlabeled analyte solution to the wells of a low-volume microplate.

-

Add 5 µL of the Acceptor-Tracer solution to all wells.

-

Initiate the reaction by adding 10 µL of the Terbium-Donor solution to all wells.

-

-

Incubation and Detection:

-

Seal the plate and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measure the fluorescence on a plate reader capable of time-resolved detection.

-

Reader Settings (Typical): [10][16]

-

Excitation Wavelength: 320-340 nm

-

Emission Wavelength 1 (Terbium Donor): ~490 nm or ~620 nm

-

Emission Wavelength 2 (Acceptor): ~665 nm

-

Delay Time: 50-100 µs

-

Integration Time: 100-400 µs

-

-

-

Data Analysis:

-

Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.

-

Plot the FRET ratio against the concentration of the unlabeled analyte. A decrease in the FRET signal indicates successful competition.

-

Figure 3: Signaling pathway of a competitive TR-FRET assay.

Protocol 3: Luminescence Quenching Assay for Ascorbic Acid Detection

This protocol is adapted from a method using a Tb(III)-phenanthroline complex to detect ascorbic acid via luminescence quenching.[12]

-

Probe Solution Preparation:

-

Prepare stock solutions of this compound (1x10⁻³ M) and 1,10-phenanthroline (B135089) (Phen) (1x10⁻³ M).

-

Prepare a buffer solution (e.g., acetate-ammonia buffer, pH 7.0).

-

In a test tube, mix 0.5 mL of the Tb³⁺ solution, 0.5 mL of the Phen solution, and 1 mL of the pH 7.0 buffer. Add deionized water to a final volume of ~5 mL. This forms the luminescent Tb(Phen) probe.

-

-

Calibration Curve:

-

Prepare a stock solution of ascorbic acid (4x10⁻³ M).

-